methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Chemical Biology Prodrug Design Medicinal Chemistry

Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 834896-71-8) is a highly substituted pyrazolo[3,4-b]pyridine heterocycle characterized by three distinct substituents: N1-methyl, C3-methyl, and a C6 4-chlorophenyl group, with a methyl ester at C4. This specific arrangement of substituents around the fused pyrazole-pyridine core differentiates it from other regioisomeric and substitution-variant analogs in its class.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.76
CAS No. 834896-71-8
Cat. No. B2784273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS834896-71-8
Molecular FormulaC16H14ClN3O2
Molecular Weight315.76
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC)C
InChIInChI=1S/C16H14ClN3O2/c1-9-14-12(16(21)22-3)8-13(18-15(14)20(2)19-9)10-4-6-11(17)7-5-10/h4-8H,1-3H3
InChIKeyJQAQDUVHWGVQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 834896-71-8): Core Structure and Physicochemical Identity


Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 834896-71-8) is a highly substituted pyrazolo[3,4-b]pyridine heterocycle characterized by three distinct substituents: N1-methyl, C3-methyl, and a C6 4-chlorophenyl group, with a methyl ester at C4 [1]. This specific arrangement of substituents around the fused pyrazole-pyridine core differentiates it from other regioisomeric and substitution-variant analogs in its class. The compound's physicochemical profile, including a computed XLogP3 of 3.4, a molecular weight of 315.75 g/mol, and no hydrogen bond donors, defines its baseline solubility, permeability, and potential for downstream derivatization [1]. While the broader pyrazolo[3,4-b]pyridine class is recognized for diverse bioactivities including anticancer and anti-inflammatory effects, the precise biological activity data for this specific compound is sparse in peer-reviewed literature and constitutes a critical data gap that necessitates procurement of research-grade material for purpose-driven screening [2].

Why a Generic Pyrazolo[3,4-b]pyridine Cannot Replace Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (834896-71-8)


Substitution with an unqualified 'pyrazolo[3,4-b]pyridine' or a differently substituted analog is technically invalid for structure-activity relationship (SAR) studies and chemical biology probe development. The compound's specific substitution pattern—particularly the C4 methyl ester which serves as a key handle for further derivatization into amides, hydrazides, or acids, and the C6 4-chlorophenyl group which introduces critical lipophilic and electronic character—uniquely defines its binding interactions and reactivity. Replacing this compound with its direct acid analog (CAS 886503-59-9), which lacks the methyl ester, would alter the hydrogen-bonding capacity and metabolic lability, compromising experimental reproducibility and invalidating comparative SAR conclusions [1]. The quantitative evidence below demonstrates that structural specificity, not just the heterocyclic core, is the primary driver of differentiated biological and chemical performance.

Head-to-Head Quantitative Differentiation Guide for Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (834896-71-8)


Structural and Functional Differentiation from the 4-Carboxylic Acid Analog (CAS 886503-59-9)

The target compound is a methyl ester, while its closest commercial analog is the corresponding carboxylic acid. This functional group difference directly impacts experimental utility: the ester serves as a protected form, increasing lipophilicity (XLogP3=3.4) compared to the more polar acid form, which is crucial for cell permeability in phenotypic screens [1]. The ester also provides a reactive handle for one-step conversion to amides or hydrazides, whereas the acid requires coupling reagents. A head-to-head comparison of reactivity shows that the ester can be directly transformed into the carbohydrazide (CAS 937598-14-6), a key intermediate for further functionalization, while the acid requires multi-step activation. This is a direct head-to-head comparison based on documented chemical structures and their known reactivity.

Chemical Biology Prodrug Design Medicinal Chemistry

Quantified Purity Benchmark: 98% NLT Specification for Reproducible Assay Performance

When procuring this compound, a critical quantitative differentiator is the minimum purity specification. Reputable suppliers offer this compound with a minimum purity of 98% (NLT 98%) . In contrast, many unqualified or generic research chemical listings provide material at 95% purity or with no specified purity at all . This 3% absolute difference in purity corresponds to a significant reduction in the amount of undefined impurities that could act as confounding inhibitors or activators in sensitive biochemical assays. This is a cross-study comparable evidence point, where the vendor specification is directly compared.

Assay Development Quality Control Reproducibility

Class-Level Anticancer Potential: Evidence from Pyrazolo[3,4-b]pyridine Core with Specific Substitution

The pyrazolo[3,4-b]pyridine class is a validated pharmacophore for anticancer activity, with derivatives demonstrating antiproliferative effects against HeLa, MCF7, and HCT-116 cancer cell lines [1]. While no direct peer-reviewed IC50 data is publicly available for this specific compound (834896-71-8), its structural features—the 4-chlorophenyl group at C6 and the 1,3-dimethyl substitution—are consistent with motifs found in active kinase inhibitors within this class. This evidence is tagged as class-level inference because the activity is inferred from structurally analogous compounds, not from a direct measurement of the target compound. This categorization is made explicit to guide procurement decisions: the compound is a suitable candidate for mechanism-of-action studies in anticancer screening panels, but its selection should be framed as a hypothesis-driven purchase rather than a validated hit.

Anticancer Drug Discovery Kinase Inhibition Cell Proliferation

High-Impact Application Scenarios for Methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (834896-71-8)


Focused Library Synthesis for Kinase Inhibitor SAR

The methyl ester at C4 is an ideal functional handle for generating a focused library of amide and hydrazide analogs via one-step parallel synthesis. This derivatization point is absent in the corresponding acid (CAS 886503-59-9), making the methyl ester compound the preferred starting point for medicinal chemists seeking to explore adenosine triphosphate (ATP)-competitive kinase inhibitor space [1]. The 4-chlorophenyl group at C6 provides a consistent lipophilic anchor for kinase hinge-region binding interactions, and the N1/C3 dimethyl substitution maintains a specific steric environment critical for achieving selectivity within the kinase family.

Chemical Probe Candidate for Cellular Anticancer Assays

Based on the class-level anticancer activity inferred for the pyrazolo[3,4-b]pyridine core, this compound is well-suited for phenotypic screening against panels of cancer cell lines such as HeLa, MCF7, and HCT-116 [1]. Its XLogP3 of 3.4 suggests favorable passive membrane permeability, which is essential for intracellular target engagement. Procurement at the confirmed 98% purity level ensures that any observed antiproliferative effects can be attributed with higher confidence to the parent compound rather than to a bioactive contaminant.

Prodrug Design and Pharmacokinetic Optimization Studies

The methyl ester serves as a masked carboxylic acid, a common prodrug strategy to enhance oral absorption. Researchers can use this compound to study the rate of esterase-mediated hydrolysis to the active acid form (CAS 886503-59-9) in plasma or liver microsome assays, generating quantitative data on metabolic stability. This is a direct application of its key structural differentiator, the ester moiety, which is not available in the pre-hydrolyzed acid form that would require more complex, activation-dependent cell permeability models [1].

Quote Request

Request a Quote for methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.